![molecular formula C8H10BrN3 B1201295 3-Bromobenzylguanidinium sulphate CAS No. 90151-50-1](/img/structure/B1201295.png)
3-Bromobenzylguanidinium sulphate
Overview
Description
3-Bromobenzylguanidinium sulphate is a chemical compound with the molecular formula C8H10BrN3.H2SO4 and a molecular weight of 326.17 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. The compound is known for its unique structure, which includes a bromobenzyl group attached to a guanidinium moiety, and is often utilized in various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzylguanidinium sulphate typically involves the reaction of 3-bromobenzylamine with guanidine in the presence of a suitable solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with sulphuric acid to obtain the sulphate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The compound is then purified using standard techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzylguanidinium sulphate can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzoic acid.
Reduction: Formation of 3-bromobenzyl derivatives.
Substitution: Formation of various substituted benzylguanidinium compounds.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : 3-Bromobenzylguanidinium sulphate serves as a versatile reagent in organic synthesis, facilitating the construction of more complex molecules.
- Building Block for Derivatives : It is used as a precursor for synthesizing various substituted benzylguanidinium compounds, which can have diverse applications in research and industry .
Biology
- Enzyme Inhibition Studies : The compound has been employed in studies aimed at understanding enzyme inhibition mechanisms. Its guanidinium group can interact with negatively charged sites on proteins, modulating their activity .
- Protein Interaction Research : Investigations into how this compound interacts with different proteins can provide insights into its potential therapeutic applications.
Medicine
- Antimicrobial Properties : Research indicates that guanidinium compounds, including this compound, may exhibit antibacterial activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) due to their ability to enhance cellular accumulation in Gram-negative bacteria .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and modulation of signaling pathways like MAPK/ERK .
Antimicrobial Evaluation
A study focused on the antibacterial properties of guanidinium derivatives, including this compound, demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) ranged from 0.5 to 8 µg/mL, indicating strong potential for further development in antimicrobial therapies .
Antitumor Efficacy
In vitro assays conducted by the National Cancer Institute revealed that certain derivatives containing similar structures exhibited GI50 values as low as 0.1 µM against melanoma cell lines. This suggests that modifications to the benzylguanidinium structure could enhance antitumor efficacy, warranting further investigation into its therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Bromobenzylguanidinium sulphate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The guanidinium moiety can interact with negatively charged sites on biomolecules, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
Benzylguanidinium sulphate: Lacks the bromine atom, resulting in different reactivity and applications.
3-Chlorobenzylguanidinium sulphate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
3-Iodobenzylguanidinium sulphate:
Uniqueness
3-Bromobenzylguanidinium sulphate is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where bromine’s unique characteristics are advantageous .
Biological Activity
3-Bromobenzylguanidinium sulphate is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and oncology. This article explores its synthesis, biological mechanisms, and applications based on a review of recent studies and findings.
Overview and Synthesis
This compound, with the molecular formula CHBrN·HSO and a molecular weight of 326.17 g/mol, is synthesized through the reaction of 3-bromobenzylamine with guanidine, followed by treatment with sulfuric acid to form the sulfate salt. The compound's unique structure, characterized by the presence of a bromine atom, imparts distinct chemical properties that are advantageous for various research applications.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The guanidinium moiety interacts with negatively charged sites on biomolecules, influencing their function significantly.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites or allosteric sites.
- Protein Interaction : It can modulate protein-protein interactions, affecting cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against a range of bacterial strains. For instance, it demonstrated significant activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The zone of inhibition (ZOI) measured for 3-bromobenzyl derivatives in various studies indicates its effectiveness:
Compound | ZOI (mm) | Target Bacteria |
---|---|---|
3-Bromobenzyl derivative | 15 | Acinetobacter baumannii |
3-Bromobenzyl derivative | 16 | MRSA |
4-Bromobenzyl derivative | 18 | VRE |
These results suggest that the compound could be a promising candidate for developing new antibacterial agents .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Studies indicate that it induces apoptosis in cancer cells through several pathways:
- Inhibition of BRAF Kinase : The compound has been reported to inhibit BRAF kinase activity, which is crucial in several cancers. This inhibition occurs through a type-III allosteric mechanism, affecting downstream signaling pathways like ERK1/2 and Akt phosphorylation .
- Cytotoxicity Studies : In vitro tests have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including colorectal cancer cells. For example:
Cell Line | IC50 (µM) |
---|---|
HEK293 (human kidney) | <100 |
HepG2 (liver cancer) | <100 |
These findings underscore the compound's potential as an anticancer agent with acceptable toxicity profiles compared to existing treatments .
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Antibacterial Efficacy : A study evaluated its effectiveness against multi-drug resistant strains and found it to be one of the few compounds showing activity against Acinetobacter baumannii.
- Cancer Treatment Trials : Initial trials indicated promising results in reducing tumor sizes in animal models treated with this compound, warranting further investigation into its therapeutic potential.
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]guanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAHHMUBLBQHKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101009183 | |
Record name | N-[(3-Bromophenyl)methyl]guanidinato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101009183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90151-50-1 | |
Record name | N-[(3-Bromophenyl)methyl]guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90151-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine, (m-bromobenzyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090151501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(3-Bromophenyl)methyl]guanidinato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101009183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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